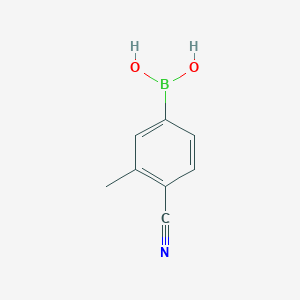
4-CYANO-3-METHYLPHENYLBORONIC ACID
Cat. No. B1454499
Key on ui cas rn:
856255-58-8
M. Wt: 160.97 g/mol
InChI Key: CCEBEGIKXKLSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07799779B2
Procedure details


10.21 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 3.00 g of 4-bromo-2-methylbenzonitrile in 50 ml of dry tetrahydrofuran at −78° C. after stirring at this temperature for 30 minutes, 4.22 ml of triisopropyl borate are added, and then the mixture is stirred at −78° C. for a further 45 minutes. 30 ml of 1N are added to the reaction mixture. The phases are separated and the aqueeous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1,1) each time. The combined organic phases are dried with sodium sulphate, filtered and concentrated to 4 ml in vacuo. The remaining oil is mixed with 100 ml of pentane, and the precipitate which has separated out is filtered off with suction and washed twice with penteane. Drying under high vacuum results in 1.82 g of the title compound as a white solid. Rt. 2.93.



Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[C:9]([CH3:15])[CH:8]=1.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>O1CCCC1>[C:11]([C:10]1[CH:13]=[CH:14][C:7]([B:16]([OH:21])[OH:17])=[CH:8][C:9]=1[CH3:15])#[N:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring at this temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at −78° C. for a further 45 minutes
|
|
Duration
|
45 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
30 ml of 1N are added to the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueeous phase is extracted three more times with 100 ml of diethyl ether/tetrahydrofuran (1,1) each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried with sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to 4 ml in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The remaining oil is mixed with 100 ml of pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate which has separated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with penteane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying under high vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)B(O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.82 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

